molecular formula C7H7ClN2O2 B1421353 Methyl 2-(6-chloropyrimidin-4-YL)acetate CAS No. 1097779-00-4

Methyl 2-(6-chloropyrimidin-4-YL)acetate

Cat. No.: B1421353
CAS No.: 1097779-00-4
M. Wt: 186.59 g/mol
InChI Key: IXCXDDYSHDQQIB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl 2-(6-chloropyrimidin-4-yl)acetate typically involves the following steps :

    Formate Reaction: Formate reacts with bromoacetic acid to generate methyl acetate.

    Alkaline Reaction: Methyl acetate and pyrimidine are added to the reaction system and reacted under alkaline conditions.

    Extraction and Separation: this compound is extracted and separated from the reaction mixture.

    Refinement: The final product is refined to achieve the desired purity.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Scientific Research Applications

Chemistry

Methyl 2-(6-chloropyrimidin-4-YL)acetate serves as a building block for synthesizing heterocyclic compounds and complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is employed in studies related to enzyme inhibitors and receptor modulators . It has shown potential in modulating biological pathways relevant to disease processes.

Medicine

This compound acts as an intermediate in the synthesis of pharmaceuticals, particularly in developing antiviral and anticancer agents . Its structural features enable it to interact with biological targets effectively.

Agriculture

In the agricultural sector, this compound is utilized in producing agrochemicals such as pesticides and herbicides, contributing to crop protection strategies.

Recent studies have highlighted various biological activities of this compound:

  • Antimicrobial Efficacy : Exhibits significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Properties : Demonstrates potent inhibition of COX-2 activity (IC50 = 0.04 μmol), comparable to established anti-inflammatory drugs.
  • Cytotoxicity : Induces apoptosis in cancer cell lines at low concentrations, suggesting its role as a potential anticancer agent.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Study FocusFindings
Antimicrobial ActivitySignificant inhibition against Staphylococcus aureus and Escherichia coli was reported.
Anti-inflammatory EffectsPotent COX-2 inhibition was observed, indicating its potential use in treating inflammation.
Cytotoxicity TestingInduced apoptosis at low concentrations in various cancer cell lines, supporting anticancer potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(6-chloropyrimidin-4-yl)acetate is unique due to its specific structural features, such as the presence of a chloropyrimidine ring and an ester functional group. These features confer distinct chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of various bioactive compounds .

Biological Activity

Methyl 2-(6-chloropyrimidin-4-YL)acetate, a derivative of chlorinated pyrimidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl ester group attached to a pyrimidine ring with a chlorine substituent at the 6-position. Its molecular formula is C_8H_8ClN_3O_2, with a molar mass of approximately 203.62 g/mol. The unique substitution pattern on the pyrimidine ring influences its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has shown promising antimicrobial properties against various pathogens, including bacteria and fungi. Studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria as well as certain fungal strains.
  • Anti-inflammatory Effects : this compound has been investigated for its anti-inflammatory potential. In vitro assays revealed that it can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. The compound demonstrated an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory processes and cancer progression. Its structural similarity to other known inhibitors allows it to bind effectively to active sites on target enzymes, thereby modulating their activity .
  • Interaction with Biological Targets : Molecular docking studies have suggested that this compound interacts with specific receptors or enzymes, leading to altered biological responses. These interactions are crucial for its antimicrobial and anticancer activities .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study reported that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Studies : In a comparative analysis, this compound showed potent inhibition of COX-2 activity (IC50 = 0.04 μmol), similar to established anti-inflammatory drugs .
  • Cytotoxicity Testing : Research involving various cancer cell lines indicated that the compound could induce apoptosis at low concentrations, suggesting its potential role as an anticancer agent .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesUnique Biological Activities
Methyl 2-(5-chloropyrimidin-4-YL)acetateChlorine at the 5-positionDifferent reactivity profiles
Methyl 2-(6-bromopyrimidin-4-YL)acetateBromine instead of chlorinePotentially different antimicrobial activity
This compoundChlorine at the 6-positionNotably strong anti-inflammatory effects

Properties

IUPAC Name

methyl 2-(6-chloropyrimidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)3-5-2-6(8)10-4-9-5/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCXDDYSHDQQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676326
Record name Methyl (6-chloropyrimidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097779-00-4
Record name Methyl (6-chloropyrimidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(6-chloropyrimidin-4-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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